PARP-1 Enzymatic Inhibitory Potency: Phthalazinone-Oxalamide Core vs. Olaparib Benchmark
While no direct PARP-1 IC50 data is publicly available for CAS 923689-74-1, compounds sharing the 4-oxo-3,4-dihydrophthalazin-1-yl oxalamide core consistently achieve sub-nanomolar PARP-1 inhibitory potency in recombinant enzyme assays. Multiple analogs with this core demonstrate IC50 values ranging from 0.2 to 0.6 nM against human recombinant PARP-1, representing approximately 8- to 25-fold greater potency than olaparib (PARP-1 IC50 = 5 nM) when assayed under comparable conditions [1]. This scaffold-level potency advantage positions the phthalazinone-oxalamide chemotype for applications requiring maximal PARP-1 catalytic domain occupancy at lower test compound concentrations.
| Evidence Dimension | PARP-1 enzymatic inhibitory potency (IC50) |
|---|---|
| Target Compound Data | Not directly measured; scaffold-class range: 0.2–0.6 nM (BindingDB data for 4-oxo-3,4-dihydrophthalazin-1-yl oxalamide congeners) [1] |
| Comparator Or Baseline | Olaparib: PARP-1 IC50 = 5 nM [2] |
| Quantified Difference | Scaffold-class inferred: up to ~25-fold greater potency than olaparib |
| Conditions | Human recombinant PARP-1 enzyme assay; histone H4 (20 μM) substrate; NADH formation measured by fluorescence spectrophotometry [1] |
Why This Matters
Higher intrinsic PARP-1 potency at the scaffold level suggests CAS 923689-74-1 may achieve target engagement at lower concentrations than olaparib, potentially reducing off-target effects in cellular assays, though compound-specific confirmation is required.
- [1] BindingDB. PrimarySearch_ki entry 11650. IC50 data for 4-(3-(1-(2-fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)...)) oxalamide derivatives against human recombinant PARP-1: IC50 range 0.2–0.6 nM. View Source
- [2] Bertin Bioreagent. Olaparib Product Overview. PARP-1 IC50 = 5 nM, PARP-2 IC50 = 1 nM. View Source
